Ethyl 2-bromopentanoate;1-iodo-2,3,4,5-tetramethylbenzene
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Overview
Description
Ethyl 2-bromopentanoate: is an organic compound with the molecular formula C7H13BrO2. It is a colorless liquid used primarily as an intermediate in organic synthesis . 1-iodo-2,3,4,5-tetramethylbenzene is another organic compound with the molecular formula C10H13I. It is a crystalline solid commonly used in organic synthesis and has various applications in medical, environmental, and industrial research .
Preparation Methods
Ethyl 2-bromopentanoate: can be synthesized through the bromination of ethyl pentanoate. The reaction involves the use of bromine in the presence of a catalyst such as phosphorus tribromide (PBr3) under controlled conditions . Industrial production methods often involve similar bromination reactions but on a larger scale with optimized conditions for higher yield and purity .
1-iodo-2,3,4,5-tetramethylbenzene: is typically prepared by iodination of 2,3,4,5-tetramethylbenzene. This reaction uses iodine and a suitable oxidizing agent such as nitric acid (HNO3) or hydrogen peroxide (H2O2) to facilitate the substitution of a hydrogen atom with an iodine atom .
Chemical Reactions Analysis
Ethyl 2-bromopentanoate: undergoes various chemical reactions, including:
Nucleophilic substitution: Reacts with nucleophiles such as hydroxide ions (OH-) to form ethyl pentanoate.
Reduction: Can be reduced to ethyl pentanoate using reducing agents like lithium aluminum hydride (LiAlH4).
Elimination: Undergoes elimination reactions to form alkenes in the presence of strong bases.
1-iodo-2,3,4,5-tetramethylbenzene: participates in:
Electrophilic substitution: Reacts with electrophiles to form various substituted products.
Oxidation: Can be oxidized to form corresponding quinones or other oxidized derivatives.
Coupling reactions: Engages in coupling reactions such as Suzuki or Heck reactions to form biaryl compounds.
Scientific Research Applications
Ethyl 2-bromopentanoate: is used in:
Organic synthesis: As an intermediate for the synthesis of various pharmaceuticals and agrochemicals.
Material science: In the preparation of polymers and other advanced materials.
1-iodo-2,3,4,5-tetramethylbenzene: finds applications in:
Environmental research: Studying the degradation of volatile organic compounds (VOCs) in the environment.
Medical research: As a precursor in the synthesis of potential therapeutic agents.
Industrial applications: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
Ethyl 2-bromopentanoate: acts primarily through nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. This mechanism involves the formation of a transition state where the nucleophile attacks the carbon atom bonded to the bromine, leading to the formation of the substituted product .
1-iodo-2,3,4,5-tetramethylbenzene: exerts its effects through electrophilic substitution reactions. The iodine atom, being an electron-withdrawing group, activates the aromatic ring towards electrophilic attack, facilitating the formation of various substituted products .
Comparison with Similar Compounds
Ethyl 2-bromopentanoate: is similar to other alkyl bromides such as ethyl 2-bromohexanoate and ethyl 2-bromo-3-methylbutanoate. its unique structure allows for specific reactivity and applications in organic synthesis .
1-iodo-2,3,4,5-tetramethylbenzene: can be compared to other iodinated aromatic compounds like 1-iodo-2,4,5-trimethylbenzene and 1-iodo-3,4,5-trimethylbenzene. Its tetramethyl substitution pattern provides distinct steric and electronic properties, making it valuable in specific synthetic applications .
Properties
Molecular Formula |
C17H26BrIO2 |
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Molecular Weight |
469.2 g/mol |
IUPAC Name |
ethyl 2-bromopentanoate;1-iodo-2,3,4,5-tetramethylbenzene |
InChI |
InChI=1S/C10H13I.C7H13BrO2/c1-6-5-10(11)9(4)8(3)7(6)2;1-3-5-6(8)7(9)10-4-2/h5H,1-4H3;6H,3-5H2,1-2H3 |
InChI Key |
HQBZFQLWPJTGON-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)OCC)Br.CC1=CC(=C(C(=C1C)C)C)I |
Origin of Product |
United States |
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